molecular formula C8H13NO3S B590460 (7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one CAS No. 137578-96-2

(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one

Cat. No.: B590460
CAS No.: 137578-96-2
M. Wt: 203.256
InChI Key: YZTDJRVVDLLRIE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one is a complex organic compound characterized by its unique thiazolo-oxazin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and oxazin precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a different ring structure but similar functional groups.

    4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis, sharing some structural similarities.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure but comparable functional groups.

Uniqueness

(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one stands out due to its unique thiazolo-oxazin ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

137578-96-2

Molecular Formula

C8H13NO3S

Molecular Weight

203.256

IUPAC Name

(2S,8aR)-2-ethoxy-5,6,7,8a-tetrahydro-[1,3]thiazolo[2,3-b][1,3]oxazin-3-one

InChI

InChI=1S/C8H13NO3S/c1-2-11-7-6(10)9-4-3-5-12-8(9)13-7/h7-8H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

YZTDJRVVDLLRIE-JGVFFNPUSA-N

SMILES

CCOC1C(=O)N2CCCOC2S1

Synonyms

5H,8aH-Thiazolo[2,3-b][1,3]oxazin-3(2H)-one,2-ethoxydihydro-,trans-(9CI)

Origin of Product

United States

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